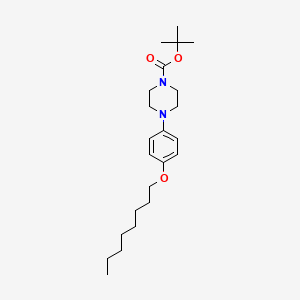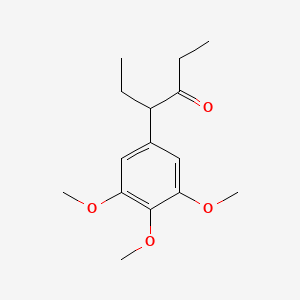![molecular formula C11H13NO4 B13992732 4-[(2-hydroxybenzoyl)amino]butanoic Acid CAS No. 22410-94-2](/img/structure/B13992732.png)
4-[(2-hydroxybenzoyl)amino]butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-hydroxybenzoyl)amino]butanoic acid is an organic compound that belongs to the class of hydroxybenzamides. This compound is known for its potential biological activities and has been studied for various applications in chemistry, biology, and medicine. The structure of this compound includes a hydroxybenzoyl group attached to an amino butanoic acid moiety, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-hydroxybenzoyl)amino]butanoic acid typically involves the Schotten-Baumann reaction. This reaction is carried out by reacting 4-hydroxybenzoyl chloride with γ-aminobutyric acid in an aqueous alkali solution. The reaction conditions include maintaining a slightly alkaline environment to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the preparation of 4-hydroxybenzoyl chloride, a key intermediate, is often achieved by treating 4-hydroxybenzoic acid with oxalyl chloride in the presence of dimethylformamide. This method provides high yields and minimizes the formation of sulfur-containing impurities .
化学反応の分析
Types of Reactions
4-[(2-hydroxybenzoyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
4-[(2-hydroxybenzoyl)amino]butanoic acid has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective effects and ability to cross the blood-brain barrier.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-[(2-hydroxybenzoyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. The hydroxybenzoyl moiety plays a crucial role in its ability to scavenge free radicals and reduce oxidative damage .
類似化合物との比較
Similar Compounds
4-hydroxyhippuric acid: Similar structure but with a glycine moiety instead of γ-aminobutyric acid.
4-hydroxybenzamide: Lacks the butanoic acid moiety.
Uniqueness
4-[(2-hydroxybenzoyl)amino]butanoic acid is unique due to its combination of a hydroxybenzoyl group and an amino butanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to cross the blood-brain barrier and exhibit neuroprotective effects sets it apart from other similar compounds .
特性
CAS番号 |
22410-94-2 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC名 |
4-[(2-hydroxybenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C11H13NO4/c13-9-5-2-1-4-8(9)11(16)12-7-3-6-10(14)15/h1-2,4-5,13H,3,6-7H2,(H,12,16)(H,14,15) |
InChIキー |
BEBMULDZYYEWRH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)

![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)


![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![2-[4-(2-Chloroethylcarbamoylamino)phenyl]acetic acid](/img/structure/B13992742.png)
